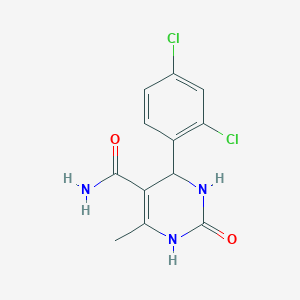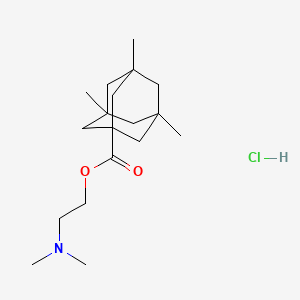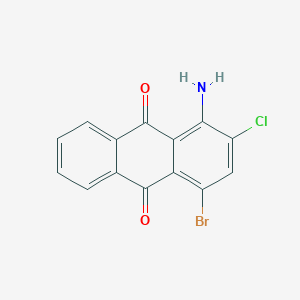![molecular formula C20H25N3O3S B5014735 N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, also known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DSP-4 belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a selective noradrenergic neurotoxin. This compound selectively destroys noradrenergic neurons by binding to the norepinephrine transporter and inducing oxidative stress. This property makes this compound a useful tool for studying the role of noradrenergic neurons in various physiological and pathological processes.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves its binding to the norepinephrine transporter and inducing oxidative stress. This leads to the destruction of noradrenergic neurons, which are involved in a variety of physiological processes such as attention, arousal, and stress response. The destruction of noradrenergic neurons by this compound can be used to study the role of these neurons in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its destruction of noradrenergic neurons. This leads to a decrease in norepinephrine levels in various regions of the brain and peripheral tissues. The effects of this compound on behavior and physiology depend on the specific region of the brain or tissue that is affected. For example, this compound-induced destruction of noradrenergic neurons in the locus coeruleus has been shown to impair attention and learning, while destruction of noradrenergic neurons in the sympathetic nervous system can lead to changes in blood pressure and heart rate.
実験室実験の利点と制限
One of the primary advantages of using N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy these neurons without affecting other types of neurons. Additionally, this compound is relatively easy to synthesize and can be administered through various routes such as intravenous injection, intraperitoneal injection, or oral gavage.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the effects of this compound on behavior and physiology can vary depending on the specific region of the brain or tissue that is affected. This can make it difficult to interpret results and draw conclusions. Additionally, the use of this compound in animal studies can raise ethical concerns due to its potential toxicity.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide. One area of interest is the role of noradrenergic neurons in various pathological conditions such as depression, anxiety, and addiction. This compound can be used to selectively destroy noradrenergic neurons in animal models of these conditions, allowing researchers to study the role of these neurons in disease pathology.
Another area of interest is the development of new compounds that are more selective and less toxic than this compound. These compounds could be used to further study the role of noradrenergic neurons in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its selectivity for noradrenergic neurons makes it a useful tool for studying the role of these neurons in various physiological and pathological processes. However, the effects of this compound on behavior and physiology can vary depending on the specific region of the brain or tissue that is affected, and its potential toxicity raises ethical concerns. Future research on this compound and related compounds could lead to new insights into the role of noradrenergic neurons in health and disease.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves the reaction of N-(2,5-dimethylphenyl)-2-chloroacetamide with 4-(phenylsulfonyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism and yields this compound as a white solid with a melting point of 170-173°C.
特性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-8-9-17(2)19(14-16)21-20(24)15-22-10-12-23(13-11-22)27(25,26)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULUYGHPLJUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)

![3-(ethylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5014716.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B5014740.png)